Technical Whitepaper: Characterization, Formation, and Control of Aztreonam Impurity F (CAS 102579-57-7)
Technical Whitepaper: Characterization, Formation, and Control of Aztreonam Impurity F (CAS 102579-57-7)
The following technical guide is structured as a high-level whitepaper designed for drug development scientists and analytical chemists. It prioritizes mechanistic understanding, robust analytical protocols, and actionable control strategies.[1]
[1][2][3]
Executive Summary
In the high-purity synthesis of the monobactam antibiotic Aztreonam , the control of process-related impurities is critical for regulatory compliance (ICH Q3A/Q3B) and patient safety.[1][2][3] Aztreonam Impurity F (CAS 102579-57-7), chemically identified as Aztreonam Ethyl Ester , represents a specific alkylation byproduct.[1][2][3] Unlike degradation products formed via hydrolysis (such as the open-ring Impurity B), Impurity F is typically generated through unintended esterification during processing steps involving ethanol.[1][2][3] This guide provides a comprehensive technical analysis of Impurity F, defining its physicochemical identity, formation mechanism, and validated detection methodologies.[1]
Chemical Identity and Physicochemical Profiling[1][2][4][5][6]
Impurity F is the ethyl ester derivative of Aztreonam. The esterification occurs at the carboxylic acid moiety of the 2-methylpropanoic acid side chain (oxime ether linkage), significantly altering the molecule's lipophilicity compared to the parent API.[1][2][3]
Table 1: Chemical Specification of Impurity F
| Parameter | Specification |
| Common Name | Aztreonam Impurity F (EP/BP); Aztreonam Ethyl Ester (USP) |
| CAS Number | 102579-57-7 |
| Chemical Name | Ethyl (Z)-2-[[[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropionate |
| Molecular Formula | C₁₅H₂₁N₅O₈S₂ |
| Molecular Weight | 463.49 g/mol |
| Structural Feature | Ethyl ester of the gem-dimethyl substituted carboxylic acid side chain.[1][2][3][4][5][6][7][8] |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility Profile | Reduced aqueous solubility compared to Aztreonam; higher solubility in organic solvents (MeOH, ACN).[1][2][3] |
Mechanistic Formation Pathway[2]
Understanding the origin of Impurity F is the first step in mitigation. Unlike oxidative or hydrolytic degradants, Impurity F is a synthetic artifact often introduced during crystallization, washing, or solvent exchange steps where ethanol is utilized.[1]
The Esterification Mechanism
Aztreonam contains a free carboxylic acid group on its oxime side chain.[1] In the presence of ethanol (EtOH) and acidic conditions (often inherent to the sulfonic acid moiety or residual process acids), a Fischer esterification reaction can occur.[1][2][3]
Key Drivers:
-
Solvent Selection: Use of ethanol for crystallization or wet granulation.[1]
-
pH: Acidic environments catalyze the protonation of the carbonyl oxygen, facilitating nucleophilic attack by ethanol.
-
Temperature: Elevated drying temperatures in the presence of residual ethanol accelerate the reaction.
Pathway Visualization
The following diagram illustrates the structural transformation from Aztreonam to Impurity F.
Figure 1: Mechanistic pathway for the formation of Aztreonam Impurity F via acid-catalyzed esterification of the oxime side chain.[1][2][3]
Analytical Methodology: Detection and Quantification
Due to the structural similarity between Aztreonam and Impurity F, high-resolution separation is required.[1] Impurity F is less polar than Aztreonam (due to the masking of the carboxylic acid), resulting in a longer retention time (RRT > 1.[2][3]0) in Reversed-Phase HPLC (RP-HPLC).
Validated HPLC Protocol (Based on USP/EP Harmonized Principles)
This protocol ensures the separation of Impurity F from the main peak and the E-isomer (Impurity A).[1][2][3]
Chromatographic Conditions:
-
Column: C18 bonded silica (e.g., Waters Symmetry C18 or equivalent), 5 µm, 4.6 mm x 250 mm.[1][3][9]
-
Mobile Phase A: Phosphate Buffer pH 3.0 (1.36 g KH₂PO₄ in 1L water, adjusted with H₃PO₄).
-
Elution Mode: Isocratic or Gradient (Isocratic 80:20 Buffer:MeOH is common for basic profiling, but gradient is preferred for complex impurity profiles).[1][2][3]
-
Detection: UV @ 254 nm (Maximal absorption for the aminothiazole ring).[1][3]
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
Critical Resolution Criteria
-
Elution Order: Aztreonam (RRT 1.[1][3]0) → Aztreonam E-Isomer (RRT ~1.[1][2][3]8) → Impurity F (RRT ~2.1 - 2.5) .
-
System Suitability: Resolution (Rs) between Aztreonam and Impurity F must be > 2.0.[1][2][3]
-
Note: Impurity F is hydrophobic; ensure the run time is sufficient to elute it.[1]
Sample Preparation Strategy
-
Diluent: Mobile Phase (Phosphate Buffer : Methanol).[1][2][3]
-
Precaution: Avoid using ethanol in the sample preparation diluent to prevent in situ formation of Impurity F during analysis.[1] Use Acetonitrile or Methanol/Water mixtures.[1]
Control and Mitigation Strategies
To maintain Impurity F below ICH Q3A qualification thresholds (typically < 0.15%), the following process controls are recommended:
Solvent Engineering
-
Elimination of Ethanol: Replace ethanol with non-nucleophilic solvents (e.g., Acetone, Acetonitrile) during the final crystallization or washing steps of the free acid.[1]
-
Alternative Alcohols: If alcohol is required, Isopropyl Alcohol (IPA) is sterically bulkier and significantly less reactive toward esterification than ethanol.[1][3]
Process Parameters[2][4][10]
-
pH Control: Ensure the pH during crystallization is controlled. Highly acidic conditions promote esterification.[1]
-
Drying Dynamics: Avoid prolonged drying of the wet cake containing residual ethanol at high temperatures (>40°C). Vacuum drying at lower temperatures is preferable to remove solvent rapidly without driving the esterification reaction.[1]
Storage[2][3]
-
Desiccation: Moisture can theoretically reverse the reaction (hydrolysis), but in solid state, the ester is stable.[1] Store in tight containers to prevent environmental interactions.
References
-
United States Pharmacopeia (USP). Aztreonam Monograph: Related Compounds.[1][3] USP-NF 2024.[1][2][3] [1][2][3]
-
European Directorate for the Quality of Medicines (EDQM). Aztreonam: Impurity F (Aztreonam Ethyl Ester).[1][3] European Pharmacopoeia (Ph.[1][3] Eur.) 11th Edition.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5742832 (Aztreonam).[1][3] (Relevant for parent structure and chemical properties).[1][3][10][11][4][5][7] [1][2][3]
-
SynZeal Research. Aztreonam Ethyl Ester (Impurity F) Reference Standard Data. (Confirmation of CAS 102579-57-7 identity).[1][2][3][6][8] [1][2][3][6]
-
CymitQuimica. Aztreonam Impurity F (CAS 102579-57-7) Product Sheet.[1][2][3]
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